molecular formula C16H17N3O2 B1324973 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one CAS No. 952182-85-3

3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one

Cat. No.: B1324973
CAS No.: 952182-85-3
M. Wt: 283.32 g/mol
InChI Key: MDGRAOKRWCLFBS-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one is a synthetic organic compound that features a dimethylamino group, a pyrimidin-2-yloxy group, and a but-2-en-1-one backbone

Scientific Research Applications

3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible therapeutic applications, subject to further research.

    Industry: Use in the synthesis of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one typically involves the following steps:

    Formation of the but-2-en-1-one backbone: This can be achieved through aldol condensation reactions.

    Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions.

    Attachment of the pyrimidin-2-yloxy group: This can be done through etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-[4-(pyridin-2-yloxy)phenyl]but-2-en-1-one
  • 3-(Dimethylamino)-1-[4-(pyrimidin-4-yloxy)phenyl]but-2-en-1-one

Uniqueness

The uniqueness of 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12(19(2)3)11-15(20)13-5-7-14(8-6-13)21-16-17-9-4-10-18-16/h4-11H,1-3H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGRAOKRWCLFBS-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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